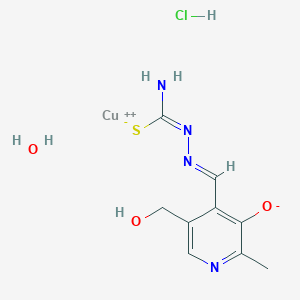
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are coordination compounds formed by the reaction of copper ions with thiosemicarbazone ligands. These complexes have garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique ability of thiosemicarbazones to chelate metal ions makes them versatile in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are typically synthesized by reacting copper salts (such as copper(II) acetate or copper(II) chloride) with thiosemicarbazone ligands in an appropriate solvent. The reaction often involves heating and stirring to ensure complete complexation. For example, a common method involves dissolving the thiosemicarbazone ligand in ethanol, followed by the addition of a copper salt solution. The mixture is then refluxed for several hours to yield the desired complex .
Industrial Production Methods: Industrial production of copper-thiosemicarbazone complexes may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the copper ion can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions often involve the use of competing ligands in an appropriate solvent.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized forms of the complex, while substitution reactions may result in new complexes with different ligands .
科学研究应用
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including the reduction of carbon dioxide to methanol.
Biology: Studied for their potential as antibacterial and antiviral agents.
Medicine: Investigated for their anticancer properties, particularly in the treatment of leukemia and lung cancer
Industry: Utilized in the development of new materials and as components in electronic devices.
作用机制
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es can be compared with other metal-thiosemicarbazone complexes, such as those of zinc, nickel, and platinum:
Zinc-Thiosemicarbazone Complexes: Similar in structure but often exhibit different biological activities due to the distinct properties of zinc.
Nickel-Thiosemicarbazone Complexes: Known for their catalytic properties but may have different reactivity compared to copper complexes.
Platinum-Thiosemicarbazone Complexes: Often studied for their anticancer properties, similar to copper complexes, but with different mechanisms of action.
Uniqueness: this compoundes are unique due to their ability to participate in redox reactions and their significant biological activities, making them versatile in various applications .
相似化合物的比较
- Zinc-thiosemicarbazone complexes
- Nickel-thiosemicarbazone complexes
- Platinum-thiosemicarbazone complexes
属性
CAS 编号 |
127913-88-6 |
|---|---|
分子式 |
C9H13ClCuN4O3S |
分子量 |
356.29 g/mol |
IUPAC 名称 |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChI 键 |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
手性 SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
规范 SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
同义词 |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















